

Cefetamet Versus Cefdinir for Acute Bacterial Rhinosinusitis: A Comparative Analysis

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Compound of Interest

Compound Name: Cefetamet

Cat. No.: B193807

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In the management of acute bacterial rhinosinusitis (ABRS), the selection of an appropriate antibiotic is crucial for clinical success. This guide provides a detailed comparison of two third-generation oral cephalosporins, **cefetamet** pivoxil and cefdinir, based on available clinical trial data, to inform researchers, scientists, and drug development professionals.

Efficacy in Acute Bacterial Rhinosinusitis

A key comparative study, the CASIS trial, provides a head-to-head evaluation of **cefetamet** pivoxil and cefdinir in patients with ABRS.^{[1][2][3]} The results indicate that **cefetamet** pivoxil administered twice daily is as effective and safe as cefdinir given three times a day for the treatment of ABRS.^{[1][2]}

Clinical Efficacy Data

The primary endpoint of the CASIS study was the clinical cure and improvement rate. The non-inferiority of **cefetamet** pivoxil to cefdinir was established.

Efficacy Outcome	Cefetamet Pivoxil (500 mg twice daily)	Cefdinir (100 mg three times daily)
Clinical Cure & Improvement Rate (Day 14)	82.4%	84.68%
Moderate Clinical Cure Rate (Day 14)	24.0%	20.97%
Moderate Clinical Cure Rate (Day 21)	22.4%	20.16%
Data from the Per-Protocol Set analysis of the CASIS study.		

There were no statistically significant differences in the clinical cure rates between the two treatment groups on days 14 and 21.

Safety and Tolerability

Both **cefetamet** pivoxil and cefdinir were well-tolerated in the comparative clinical trial. The overall incidence of adverse events was low in both treatment arms.

Adverse Event Data

Adverse Event Outcome	Cefetamet Pivoxil	Cefdinir
Overall Adverse Reaction Rate	10.56%	15.49%
Data from the CASIS study.		

No serious adverse events or drug reactions were reported in either group during the study.

In Vitro Activity

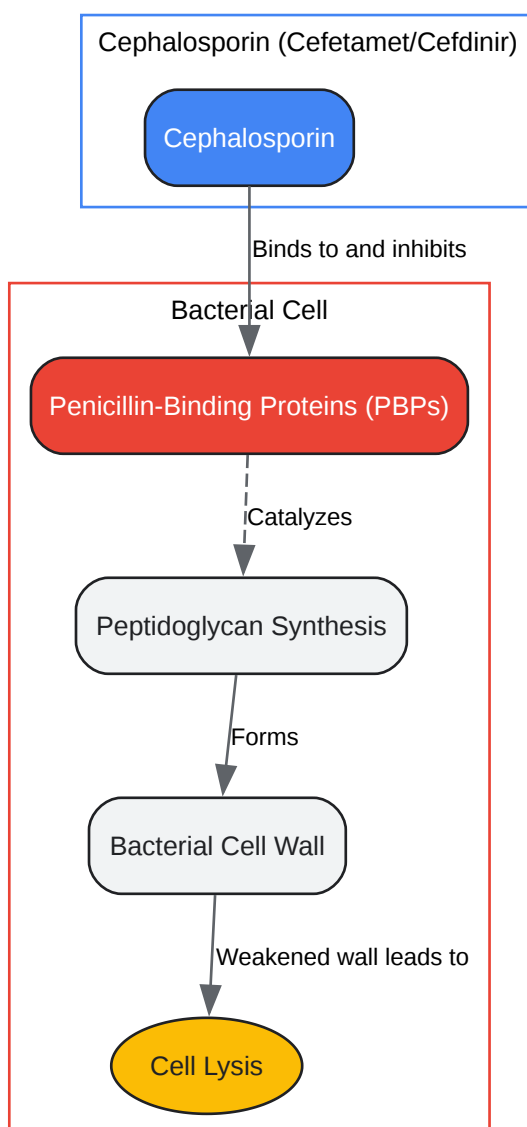
Both **cefetamet** and cefdinir demonstrate potent in vitro activity against common respiratory pathogens implicated in ABRS.

Pathogen	Cefetamet MIC ₉₀ (µg/mL)	Cefdinir MIC ₉₀ (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)	Not specified in comparative studies	≤0.06 - 0.125
Haemophilus influenzae (β-lactamase negative)	Not specified in comparative studies	0.5
Haemophilus influenzae (β-lactamase positive)	Not specified in comparative studies	1
Moraxella catarrhalis	Not specified in comparative studies	≤0.12 - 0.25
MIC ₉₀ (Minimum Inhibitory Concentration for 90% of isolates) values are compiled from multiple in vitro studies.		

Cefdinir has been shown to have greater activity against Haemophilus influenzae compared to some other oral cephalosporins. Both antibiotics are stable in the presence of many common β-lactamase enzymes.

Mechanism of Action

As third-generation cephalosporins, both **cefetamet** and cefdinir exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.



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Mechanism of action for **Cefetamet** and Cefdinir.

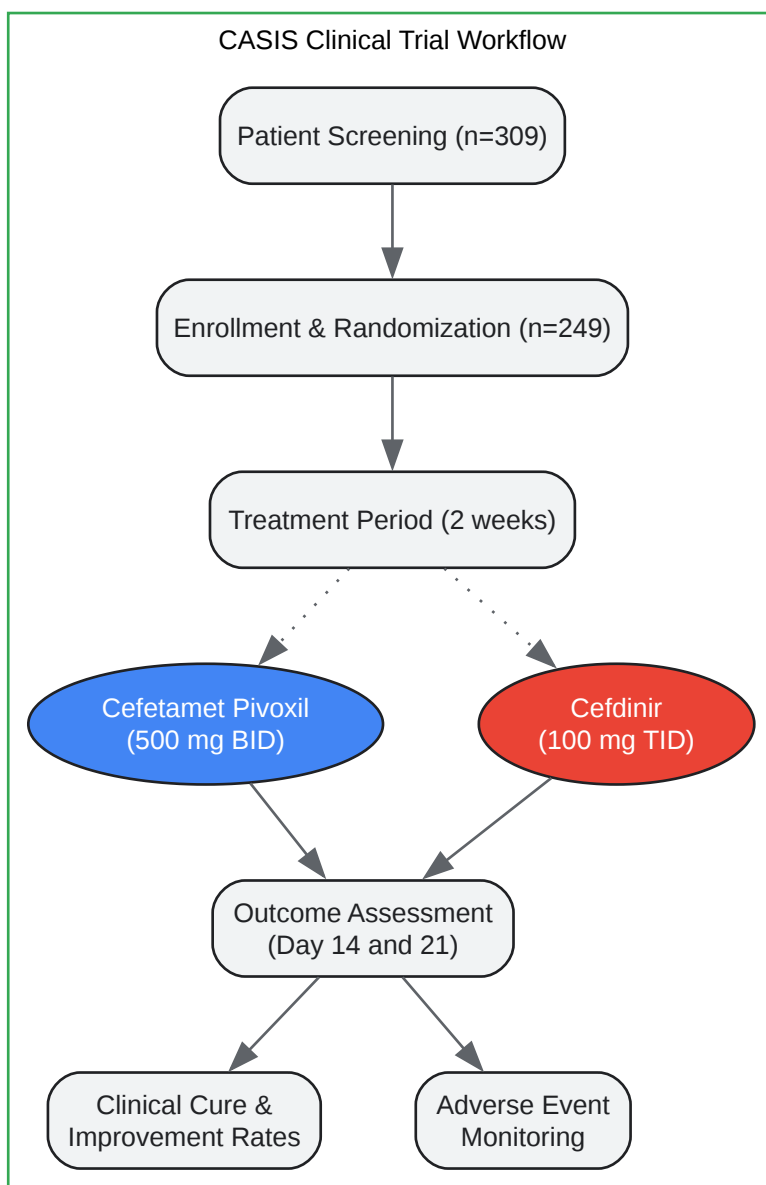
Experimental Protocols

The primary source of comparative data is the CASIS study, a prospective, multicenter, randomized, double-blind clinical trial.

Study Design:

- Objective: To evaluate the clinical efficacy and safety of **cefetamet** pivoxil compared to cefdinir for the treatment of acute bacterial rhinosinusitis in Korean patients.

- Blinding: Double-blind.
- Randomization: Patients were randomly assigned to one of two treatment groups.
- Intervention:
 - **Cefetamet** pivoxil group: 500 mg orally twice daily for 2 weeks.
 - Cefdinir group: 100 mg orally three times daily for 2 weeks.
- Primary Outcome Measures: Clinical cure and improvement rates at day 14 and 21.
- Secondary Outcome Measures: Moderate clinical cure rates and changes in total scores for clinical symptoms and signs.



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